

Application Notes: 2-Acetamidophenylboronic Acid in Heterocyclic Synthesis

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Compound of Interest

Compound Name: 2-Acetamidophenylboronic acid

Cat. No.: B112080

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Introduction

2-Acetamidophenylboronic acid is a versatile bifunctional reagent with significant potential in the synthesis of nitrogen-containing heterocyclic compounds. Its unique structure, featuring a nucleophilic acetamido group and a versatile boronic acid moiety at the ortho position, enables its participation in a variety of powerful bond-forming reactions. This reagent is a valuable building block for creating complex molecular architectures, particularly for scaffolds of pharmaceutical interest such as quinolinones, quinazolinones, and benzodiazepines.

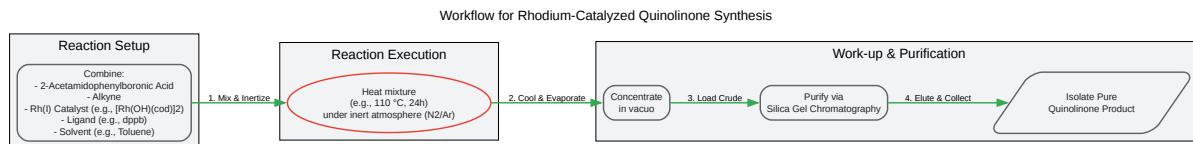
The strategic placement of the two functional groups allows for their involvement in tandem or cascade reactions, where an initial intermolecular coupling event at the boronic acid site is followed by an intramolecular cyclization involving the acetamido nitrogen. This approach provides an efficient pathway to fused heterocyclic systems. Key synthetic strategies leveraging this reagent include rhodium-catalyzed annulation with alkynes and tandem Suzuki-Miyaura coupling followed by intramolecular amidation.

I. Rhodium-Catalyzed [3+2] Annulation for Substituted Quinolinone Synthesis

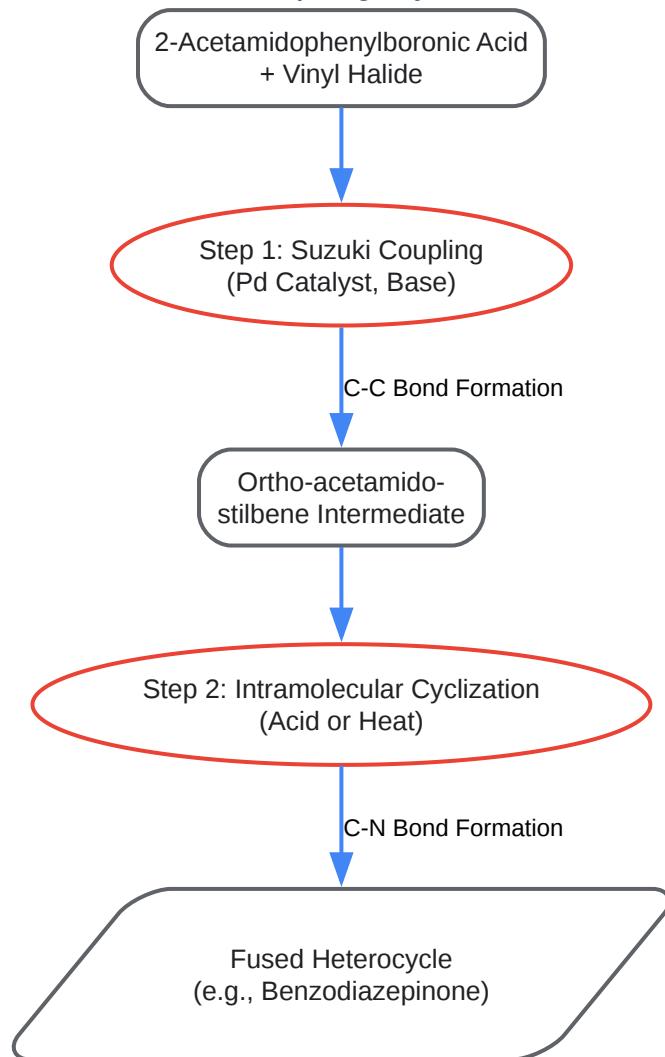
A highly effective method for the construction of N-acetyl-isoquinolinone scaffolds is the rhodium-catalyzed annulation of **2-acetamidophenylboronic acid** with internal alkynes. This

reaction proceeds via a proposed mechanism involving oxidative addition, migratory insertion, and reductive elimination, effectively constructing two new carbon-carbon bonds and a new heterocyclic ring in a single operation. The reaction is notable for its high atom economy and ability to generate complex polycyclic systems from readily available starting materials.

Logical Workflow for Rhodium-Catalyzed Annulation



Tandem Suzuki Coupling-Cyclization Pathway



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